4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
Description
Chemical Structure and Properties The compound 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide (CAS: 478246-87-6) is a fused heterocyclic molecule featuring a thiochromeno[4,3-d]pyrimidine core. Its structure includes:
- A 9-methyl group on the thiochromeno ring.
- A 4-chlorobenzyl sulfide substituent at the 2-position of the pyrimidine moiety.
- Molecular formula: C₁₉H₁₄ClN₂S₂ (calculated molecular weight: 393.91 g/mol) .
This compound belongs to the thiopyrano[4,3-d]pyrimidine family, which is known for diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZOGHUXQBHBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochromene core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the pyrimidine ring: This step often requires the use of reagents such as guanidine or urea derivatives, which react with the thiochromene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, 4-chlorobenzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiochromeno[4,3-d]pyrimidines exhibit notable antibacterial properties. For instance, compounds within this family have shown effectiveness against various microbial strains, suggesting that 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide may possess similar activity. A study highlighted the antibacterial efficacy of related compounds against pathogens isolated from clinical samples, indicating the potential for development as antimicrobial agents .
2. Antiviral Properties
The compound's structure may also lend itself to antiviral applications. Thiochromeno derivatives have been explored for their activity against viruses such as the tobacco mosaic virus and chronic hepatitis B virus. These findings suggest that further investigation into the antiviral properties of this compound could yield promising results for therapeutic development against viral infections .
Synthetic Applications
1. Synthesis of Novel Compounds
The synthesis of thiochromeno[4,3-d]pyrimidine derivatives can be achieved through various methodologies, including cyclization reactions and substitution processes. The unique structure of this compound serves as a versatile building block for creating more complex molecules in organic synthesis. Researchers have employed methods such as Diels-Alder reactions and Cu-catalyzed coupling to generate related compounds with enhanced properties .
2. Drug Delivery Systems
In materials science, compounds like this compound can be integrated into nanoparticle-based drug delivery systems. These systems utilize the compound's chemical properties to improve the targeting and efficacy of therapeutic agents in cancer treatment and other diseases. The incorporation of such compounds into nanoparticles has been shown to enhance drug solubility and stability while providing controlled release profiles .
Case Studies
1. Antibacterial Efficacy Study
A recent study evaluated the antibacterial activity of thiochromeno derivatives against a panel of bacterial strains. The results demonstrated that certain modifications to the thiochromeno core significantly enhanced activity compared to standard antibiotics. This case highlights the potential for developing new antibacterial therapies based on similar structures to this compound.
2. Antiviral Screening
Another case study focused on antiviral screening of thiochromeno derivatives against chronic hepatitis B virus. The results indicated that specific substitutions on the thiochromeno framework could lead to improved inhibition rates. This suggests that further exploration of this compound could uncover valuable antiviral agents.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
Key Observations :
- The 4-chlorobenzyl sulfide group in the target compound distinguishes it from analogues with nitrobenzyl or ketone-functionalized sulfides. This substitution likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .
Kinase Inhibition
- Target Compound: While direct data are unavailable, structurally related thiopyrano[4,3-d]pyrimidines (e.g., compound 14d in ) exhibit PI3Kα inhibition (IC₅₀ = 0.12 µM), comparable to the clinical candidate GDC-0941 .
Cytotoxicity
- Chromeno[4,3-d]pyrimidines: Derivatives with chlorophenyl substituents (e.g., compound 40 in ) show anticancer activity against A549 lung cancer cells (IC₅₀ = 8.7 µM).
- Ketone-Functionalized Derivative: The 2-butanone group may enhance solubility but reduce cytotoxicity due to steric hindrance .
Biological Activity
4-Chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide, with the CAS number 478246-87-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C19H15ClN2S2
- Molecular Weight : 370.92 g/mol
- Structure : The compound features a thiochromeno-pyrimidine core with a chlorobenzyl substituent, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiochromeno derivatives have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiochromeno derivative A | MCF-7 (breast cancer) | 0.04 | Induces apoptosis and cell cycle arrest at G2/M phase |
| Thiochromeno derivative B | A549 (lung cancer) | 0.21 | Inhibits tubulin polymerization |
| Thiochromeno derivative C | HeLa (cervical cancer) | 0.32 | Modulates p53 signaling pathways |
The mechanism of action for these compounds often involves the induction of apoptosis via mitochondrial pathways and the inhibition of key regulatory proteins involved in cell cycle progression .
Antimicrobial Activity
Thiochromeno derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds possess activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the presence of the thiochromeno moiety enhances the antimicrobial efficacy of the compounds .
Antioxidant Activity
The antioxidant potential of thiochromeno derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that these compounds can effectively scavenge free radicals:
| Compound | DPPH Scavenging Activity (%) at 100 μM |
|---|---|
| Thiochromeno derivative D | 85% |
| Thiochromeno derivative E | 78% |
The antioxidant activity is attributed to the ability of the thiochromeno structure to donate electrons and stabilize free radicals .
Case Studies
- Study on Anticancer Properties : A study published in MDPI reported that synthesized thiochromeno derivatives exhibited significant cytotoxicity against MCF-7 cells with an IC50 value as low as 0.04 μM. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
- Antimicrobial Evaluation : Research conducted by PMC highlighted the effectiveness of thiochromeno derivatives against various bacterial strains, suggesting their potential use in treating infections caused by resistant bacteria .
- Antioxidant Assessment : A recent publication in ACS Omega demonstrated that certain thiochromeno derivatives possess strong antioxidant properties, making them candidates for further research in oxidative stress-related diseases .
Q & A
What synthetic strategies are optimal for constructing the thiochromeno[4,3-d]pyrimidine core in this compound?
Level: Basic
Answer:
The thiochromeno[4,3-d]pyrimidine scaffold can be synthesized via a one-pot multicomponent reaction. A validated approach involves condensing 4-hydroxycoumarin derivatives with substituted aldehydes (e.g., piperidinobenzaldehyde) and thiourea in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . Key parameters include:
- Solvent: Ethanol or acetic acid under reflux.
- Catalyst loading: 10 mol% p-TSA.
- Reaction time: 6–8 hours, monitored by TLC.
- Workup: Neutralization with NaHCO₃, followed by recrystallization from ethanol.
Yield optimization (typically 65–75%) requires strict control of stoichiometry and exclusion of moisture .
How can NMR and X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR: Assign signals for the thiochromeno-pyrimidine core by tracking aromatic protons (δ 6.5–8.5 ppm) and sulfanyl groups (δ 2.5–3.5 ppm). Coupling patterns distinguish regioisomers (e.g., 1,3 vs. 1,4 substitution) .
- X-ray crystallography: Resolves bond-length discrepancies (e.g., C–S vs. C–O in the thiochromeno ring) and confirms dihedral angles between fused rings. For example, a study on a related chromeno-pyrimidine showed a dihedral angle of 12.5° between the pyrimidine and benzene rings .
What computational methods predict the drug-likeness and bioavailability of this compound?
Level: Advanced
Answer:
- Physicochemical properties: Use SwissADME or Molinspiration to calculate logP (optimal range: 2–3), topological polar surface area (TPSA < 140 Ų), and hydrogen-bond donors/acceptors .
- Oral bioavailability: Molecular dynamics simulations (e.g., Desmond) assess membrane permeability via P-glycoprotein binding affinity. A related chromeno-pyrimidine derivative showed 75% bioavailability due to low P-gp efflux .
- Docking studies: AutoDock Vina evaluates interactions with target enzymes (e.g., kinases), focusing on the sulfanyl group’s role in hydrogen bonding .
How can contradictory reactivity data in sulfur-containing pyrimidines be rationalized?
Level: Advanced
Answer:
Contradictions often arise from:
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize thiolate intermediates, enhancing nucleophilicity, while protic solvents promote protonation, reducing reactivity .
- Oxidative side reactions: Trace peroxides in ethers oxidize sulfanyl groups to sulfoxides. Use freshly distilled THF and argon purging to mitigate this .
- Steric hindrance: Bulky substituents (e.g., 4-chlorobenzyl) slow thiophilic attacks. Kinetic studies (e.g., Eyring plots) quantify activation barriers .
What strategies improve regioselectivity in electrophilic substitutions on the pyrimidine ring?
Level: Advanced
Answer:
- Directing groups: The 9-methyl group on the thiochromeno ring directs electrophiles to the C-4 position via steric and electronic effects. For example, nitration occurs at C-4 in >90% yield .
- Lewis acid catalysis: BF₃·Et₂O enhances para-selectivity in halogenation by coordinating to the pyrimidine nitrogen .
- Microwave-assisted synthesis: Reduces side reactions (e.g., polysubstitution) by accelerating reaction kinetics .
How can metabolic stability of this compound be assessed in preclinical studies?
Level: Advanced
Answer:
- In vitro assays: Liver microsomes (human/rat) quantify CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS. A related sulfonylpyrimidine showed t₁/₂ = 45 min in human microsomes .
- Reactive metabolite screening: Glutathione trapping assays identify thiol-reactive intermediates formed via sulfoxide formation .
- Pharmacokinetic modeling: Compartmental models (e.g., WinNonlin) predict AUC and Cmax based on logD and protein binding .
What analytical techniques validate purity for publications?
Level: Basic
Answer:
- HPLC: Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Elemental analysis: Deviation <0.4% for C, H, N confirms stoichiometry.
- Mass spectrometry: High-resolution ESI-MS identifies adducts (e.g., [M+Na]⁺) and rules out dimerization .
How does the sulfanyl group influence biological activity compared to oxy analogs?
Level: Advanced
Answer:
- Hydrogen bonding: The sulfanyl group (-S-) forms weaker H-bonds than oxygen but enhances lipophilicity (ΔlogP ≈ +0.5), improving membrane penetration .
- Redox stability: Sulfides resist hydrolysis better than ethers but are prone to oxidation. Stabilize with antioxidants (e.g., BHT) in formulation .
- Enzyme inhibition: In kinase assays, sulfanyl derivatives show 3-fold higher IC₅₀ than oxy analogs due to steric clashes in the ATP-binding pocket .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Waste disposal: Segregate halogenated waste (chlorobenzyl group) and treat with NaOH/ethanol before incineration .
- Spill management: Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .
How can computational SAR models guide derivative design?
Level: Advanced
Answer:
- QSAR: Train models (e.g., Random Forest) on datasets of IC₅₀ values and descriptors (e.g., molar refractivity, HOMO/LUMO gaps). A model for chromeno-pyrimidines achieved R² = 0.85 .
- Fragment-based design: Replace the 4-chlorobenzyl group with bioisosteres (e.g., 4-CF₃) to balance potency and solubility .
- Free-energy perturbation (FEP): Predicts binding affinity changes for single-point mutations in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
